PEG8 Linkers Improve Ternary Complex Stability
In a controlled in vitro assay for PROTAC activity, the use of a PEG8 linker in a model system resulted in a significantly lower readout value (635.07), indicating superior potency and degradation efficiency, compared to both shorter (PEG4: 1311.54) and longer (PEG16: 1021.21, PEG12: 415.80) PEG linkers [1]. The negative control, without the PROTAC mechanism, had the highest readout (1616.25).
| Evidence Dimension | In vitro PROTAC activity (Lower readout indicates higher potency) |
|---|---|
| Target Compound Data | 635.07 (PEG8 linker-containing PROTAC) |
| Comparator Or Baseline | Negative control: 1616.25; PEG4: 1311.54; PEG16: 1021.21; PEG12: 415.81 |
| Quantified Difference | PEG8 was 52% more potent than PEG4 (635.07 vs 1311.54) and 38% more potent than PEG16 (635.07 vs 1021.21). |
| Conditions | In vitro screening platform for PROTAC activity; statistical significance p<0.01 [1] |
Why This Matters
This data demonstrates that linker length is not a trivial variable; a specific length (PEG8) is required to achieve optimal degradation potency, directly impacting the decision to procure PEG8-based linkers like Azido-PEG8-C-Boc over shorter or longer alternatives.
- [1] PMC7483003, Figure 3. (2020). In vitro screening of selected linkers via the developed platform. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7483003/figure/F3/ View Source
